2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile
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Overview
Description
ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and acetonitrile groups. It is known for its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N- (6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N~2~,N~2~-diethylglycinamide
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
What sets ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- apart from similar compounds is its specific substitution pattern and the presence of both amino and acetonitrile groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
7468-65-7 |
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Molecular Formula |
C8H11N5O2 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
2-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile |
InChI |
InChI=1S/C8H11N5O2/c1-12-6(10)5(11-4-3-9)7(14)13(2)8(12)15/h11H,4,10H2,1-2H3 |
InChI Key |
KTNXEWQADIMDIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NCC#N)N |
Origin of Product |
United States |
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